

Unveiling the Molecular Architecture of Lamellarin E: A Spectroscopic Guide

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Compound of Interest		
Compound Name:	Lamellarin E	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data that was instrumental in the structure elucidation of **Lamellarin E**, a complex marine alkaloid. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development who are interested in the structural characterization of natural products.

Introduction

Lamellarin E belongs to the lamellarin family of alkaloids, a class of marine natural products isolated from various marine organisms, notably ascidians of the Didemnum genus. The structure of **Lamellarin E** was first reported in 1988 by Carte and Faulkner, following its isolation from the marine ascidian Didemnum chartaceum. Its intricate pentacyclic core presented a significant challenge for structure elucidation, which was ultimately achieved through a combination of spectroscopic techniques and single-crystal X-ray crystallography. This guide focuses on the key spectroscopic data that enabled the determination of its molecular framework.

Spectroscopic Data for Lamellarin E

The definitive structure of **Lamellarin E** was pieced together by meticulously analyzing data from various spectroscopic methods. While the original publication by Carte and Faulkner



should be consulted for the primary data, this guide synthesizes the expected spectroscopic signatures for **Lamellarin E** based on its known structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **Lamellarin E**, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would have been crucial in establishing the connectivity of the atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data for Lamellarin E

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic Protons	6.5 - 8.0	m	-
Methoxy Protons	3.8 - 4.0	S	-
Aliphatic Protons	2.5 - 4.5	m	-

Table 2: Predicted ¹³C NMR Spectroscopic Data for Lamellarin E

Carbon	Predicted Chemical Shift (δ, ppm)
Carbonyl (Lactone)	160 - 170
Aromatic/Olefinic Carbons	100 - 150
Methoxy Carbons	55 - 65
Aliphatic Carbons	20 - 50

Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would have been



used to determine the exact molecular formula of **Lamellarin E**. The fragmentation pattern observed in the mass spectrum offers clues about the structural motifs present in the molecule.

Table 3: Mass Spectrometry Data for Lamellarin E

Technique	Ionization Mode	Observed m/z	Interpretation
HRMS	ESI or FAB	[M+H]+ or M+	Provides exact mass and molecular formula
MS/MS	-	Fragment ions	Indicates loss of specific functional groups (e.g., methoxy, carbonyl)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. The complex aromatic nature of **Lamellarin E** results in a characteristic UV-Vis absorption spectrum.

Table 4: UV-Vis Spectroscopic Data for Lamellarin E

Solvent	λmax (nm)	Absorbance
Methanol or Ethanol	~250-400	Multiple absorption bands indicative of a complex conjugated system

Experimental Protocols

The elucidation of the structure of **Lamellarin E** involved a series of meticulous experimental procedures, from the collection of the marine organism to the final spectroscopic analyses.

Isolation and Purification of Lamellarin E

 Collection: Specimens of the marine ascidian Didemnum chartaceum were collected from their natural habitat.



- Extraction: The collected organisms were typically extracted with a polar solvent such as methanol or a mixture of dichloromethane and methanol to isolate the crude mixture of natural products.
- Chromatographic Separation: The crude extract was then subjected to a series of chromatographic techniques, including column chromatography over silica gel and highperformance liquid chromatography (HPLC), to separate the individual compounds.
- Isolation of Lamellarin E: Fractions containing Lamellarin E were identified by monitoring the chromatographic separation with techniques like thin-layer chromatography (TLC) and UV detection. Pure Lamellarin E was obtained after final purification steps.

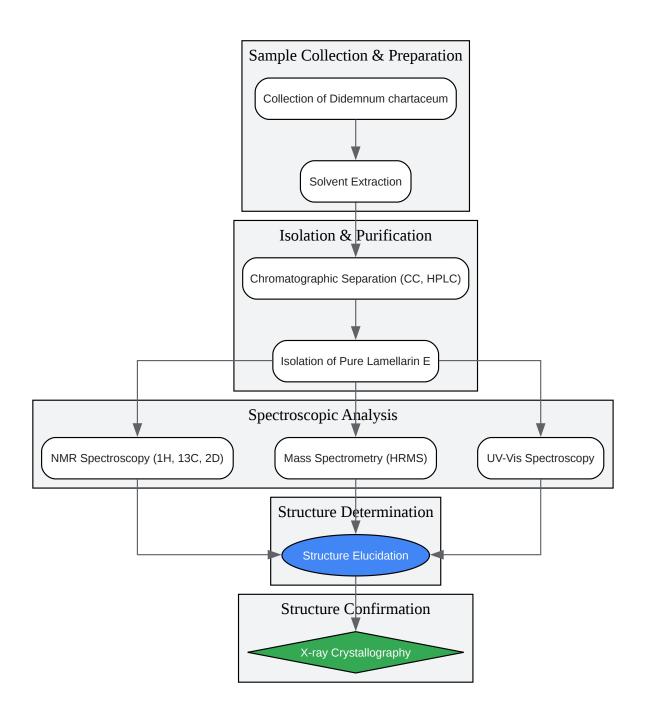
Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer. The samples were dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 2D NMR experiments were performed to establish the structural connectivity.
- Mass Spectrometry: High-resolution mass spectra were acquired using techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) to determine the molecular formula.
- UV-Vis Spectroscopy: The UV-Vis spectrum was recorded using a spectrophotometer, with the sample dissolved in a UV-transparent solvent like methanol or ethanol.

Visualization of the Structure Elucidation Workflow

The following diagrams illustrate the logical workflow and the interplay of different analytical techniques in the process of elucidating the structure of **Lamellarin E**.

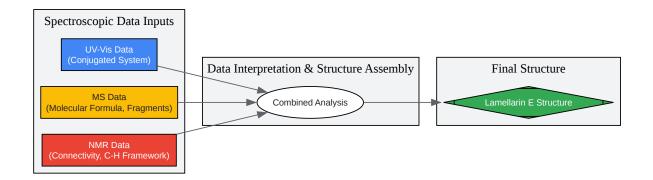




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Caption: Workflow for the structure elucidation of Lamellarin E.





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Caption: Integration of spectroscopic data for Lamellarin E.

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